3-(3-Fluorophenyl)propionic acid (CAS 458-45-7) is a specialized fluorinated aromatic building block procured for advanced organic synthesis, particularly in pharmaceutical development and solid-phase peptide synthesis (SPPS). Structurally, it features a propionic acid chain attached to a phenyl ring with a fluorine atom at the meta (3-) position. This specific substitution pattern imparts enhanced lipophilicity and metabolic stability compared to unfluorinated baselines, while maintaining a distinct steric profile that differs from ortho- or para-substituted analogs. As a low-melting solid (41–45 °C) with a pKa of approximately 4.59, it serves as a critical N-terminal capping agent in peptide therapeutics and as a core intermediate in the synthesis of kinase inhibitors and GPCR ligands [1].
Procurement substitution of 3-(3-Fluorophenyl)propionic acid with its close structural analogs, such as 3-(4-Fluorophenyl)propionic acid or unfluorinated 3-phenylpropionic acid, frequently leads to process incompatibilities or loss of target efficacy. Thermally, the meta-fluoro analog is a low-melting solid (~43 °C), whereas the para-fluoro analog melts at a significantly higher temperature (~88 °C), drastically altering crystallization kinetics, solvent compatibility, and downstream formulation processes . Chemically, the meta-fluorine exerts a specific inductive electron-withdrawing effect that lowers the pKa relative to the unfluorinated baseline, accelerating active ester formation during amidation. Biologically, the 60-degree shift of the fluorine atom from the para to the meta position changes the molecule's hydrophobic vector, which is critical for fitting into precise receptor pockets (e.g., in myostatin inhibitors); substituting the para-analog typically results in steric clashes and diminished binding affinity [1].
The position of the fluorine atom on the phenyl ring significantly impacts the crystal lattice energy and thermal properties of the compound. 3-(3-Fluorophenyl)propionic acid exhibits a melting point of 41–45 °C, making it a low-melting solid that can easily be processed as a melt in flow chemistry applications. In direct contrast, the para-substituted analog, 3-(4-Fluorophenyl)propionic acid, has a melting point of 87–90 °C. This substantial thermal difference dictates that the two compounds cannot be used interchangeably in standard crystallization or solvent-evaporation workflows without significant process re-engineering.
| Evidence Dimension | Melting Point |
| Target Compound Data | 41–45 °C |
| Comparator Or Baseline | 3-(4-Fluorophenyl)propionic acid (87–90 °C) |
| Quantified Difference | ~45 °C lower melting point for the meta-substituted target. |
| Conditions | Standard atmospheric pressure thermal analysis |
This thermal difference is critical for process chemists designing scale-up crystallization protocols, as the target compound requires lower-temperature handling and different solvent systems than its para-analog.
The inductive electron-withdrawing effect of the fluorine atom at the meta position slightly increases the acidity of the carboxylic acid group compared to the unfluorinated baseline. 3-(3-Fluorophenyl)propionic acid has a predicted pKa of approximately 4.59, compared to 4.66 for 3-phenylpropionic acid . While numerically small, this difference in acidity enhances the leaving group ability during the formation of active esters (e.g., using EDC/NHS or HATU), leading to faster coupling kinetics and higher yields during solid-phase peptide synthesis (SPPS) capping steps.
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | pKa ~4.59 |
| Comparator Or Baseline | 3-Phenylpropionic acid (pKa ~4.66) |
| Quantified Difference | ΔpKa of ~0.07 (increased acidity) |
| Conditions | Aqueous solution, 25 °C |
Procurement of the meta-fluoro analog ensures more efficient activation and higher coupling yields in peptide synthesis compared to the unfluorinated baseline.
In the development of advanced peptide therapeutics, such as myostatin-inhibiting peptides, the specific spatial orientation of the fluorine atom is strictly required for targeted receptor binding. Patent literature indicates that N-terminal capping with 3-(3-fluorophenyl)propionic acid provides a distinct hydrophobic vector that successfully interacts with target protein pockets [1]. Substituting this with the para-fluoro analog alters the trajectory of the C-F bond by 60 degrees, which can lead to steric clashes within the binding pocket and a subsequent drop in inhibitory activity.
| Evidence Dimension | Hydrophobic Binding Vector / Steric Profile |
| Target Compound Data | Meta-position C-F bond trajectory |
| Comparator Or Baseline | Para-position C-F bond trajectory |
| Quantified Difference | 60-degree spatial shift in fluorine presentation |
| Conditions | Receptor pocket binding models (e.g., Myostatin inhibition assays) |
For API procurement, the exact meta-fluoro isomer must be sourced, as the para-isomer cannot replicate the specific steric and hydrophobic interactions required for drug efficacy.
Due to its specific pKa and favorable amidation kinetics, this compound is highly effective for N-terminal capping of therapeutic peptides, such as myostatin inhibitors. Its specific meta-fluoro spatial arrangement ensures that the resulting peptide achieves the necessary hydrophobic interactions with target receptors without the steric hindrance associated with ortho-substitutions [1].
3-(3-Fluorophenyl)propionic acid is highly suited as a foundational building block for small-molecule APIs, including P2X4 receptor antagonists and specific kinase inhibitors. The meta-fluorine atom provides essential metabolic stability (blocking cytochrome P450 oxidation at that site) while maintaining a precise binding vector that unfluorinated or para-fluorinated analogs cannot replicate[2].
Because of its unusually low melting point (41–45 °C) compared to para-fluorinated analogs, this compound is highly compatible with advanced manufacturing techniques like flow chemistry or solvent-free melt-phase amidation. It can be easily liquefied at mildly elevated temperatures, reducing the need for large volumes of volatile organic solvents during industrial scale-up .
Corrosive;Irritant